2-chloro-N-[(2-chloroacetamido)(3-methoxy-4-propoxyphenyl)methyl]acetamide
Description
Properties
IUPAC Name |
2-chloro-N-[[(2-chloroacetyl)amino]-(3-methoxy-4-propoxyphenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20Cl2N2O4/c1-3-6-23-11-5-4-10(7-12(11)22-2)15(18-13(20)8-16)19-14(21)9-17/h4-5,7,15H,3,6,8-9H2,1-2H3,(H,18,20)(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXBJCNCTFQNVSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)C(NC(=O)CCl)NC(=O)CCl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20Cl2N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[(2-chloroacetamido)(3-methoxy-4-propoxyphenyl)methyl]acetamide typically involves the acylation of an amine with chloroacetyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
Starting Materials: 3-methoxy-4-propoxybenzylamine and chloroacetyl chloride.
Reaction Conditions: The reaction is performed in an inert solvent such as dichloromethane at low temperatures (0-5°C) to control the exothermic nature of the reaction.
Procedure: The amine is dissolved in the solvent, and chloroacetyl chloride is added dropwise with stirring. The reaction mixture is then allowed to warm to room temperature and stirred for several hours.
Workup: The reaction mixture is quenched with water, and the organic layer is separated. The product is purified by recrystallization or column chromatography.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure better control over reaction conditions and scalability. The use of automated systems can also enhance the efficiency and safety of the process.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[(2-chloroacetamido)(3-methoxy-4-propoxyphenyl)methyl]acetamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro groups can be substituted with other nucleophiles such as amines or thiols.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid derivatives.
Oxidation and Reduction: The methoxy and propoxy groups can undergo oxidation to form corresponding aldehydes or carboxylic acids.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., NaOH) at room temperature.
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Substitution: Derivatives with different functional groups replacing the chloro groups.
Hydrolysis: Corresponding amine and carboxylic acid derivatives.
Oxidation: Aldehydes or carboxylic acids from the oxidation of methoxy and propoxy groups.
Scientific Research Applications
2-chloro-N-[(2-chloroacetamido)(3-methoxy-4-propoxyphenyl)methyl]acetamide is utilized in various scientific research fields:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-chloro-N-[(2-chloroacetamido)(3-methoxy-4-propoxyphenyl)methyl]acetamide involves its interaction with specific molecular targets. The chloroacetyl group can form covalent bonds with nucleophilic sites in proteins or enzymes, leading to inhibition or modification of their activity. This interaction can disrupt essential biological pathways, contributing to its antimicrobial or anticancer effects.
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural and Electronic Features
Key Analogues :
2-Chloro-N-(2-(Trifluoromethyl)Phenyl)Acetamide (): Substituent: Trifluoromethyl (electron-withdrawing). Reactivity: Increased electrophilicity due to -CF₃, leading to unexpected alkylation products (e.g., chromenyl phenoxyacetamide derivatives).
N-[(2,4-Dichlorophenyl)Methyl]-2-(2,4-Dioxo-1H-Quinazolin-3-yl)Acetamide (): Substituent: Dichlorophenyl and quinazolinone. Application: Anticonvulsant activity via quinazolinone interactions. Contrast: The target compound lacks a heterocyclic quinazolinone but includes dual chloroacetamides, which may enhance cross-linking or alkylation in biological targets.
2-Chloro-N-(2-Hydroxypyridin-3-yl)Acetamide ():
- Substituent: Pyridinyl hydroxyl group.
- Solubility: Higher aqueous solubility due to pyridine’s polarity.
- Contrast: The target compound’s aryl ethers (methoxy/propoxy) reduce polarity, favoring lipid membrane permeability.
Dimethenamid (2-Chloro-N-(2,4-Dimethyl-3-Thienyl)-N-(2-Methoxy-1-Methylethyl)Acetamide) ():
- Substituent: Thienyl and branched alkoxy groups.
- Application: Herbicide (inhibits fatty acid elongation).
- Contrast: The target compound’s linear propoxy chain and phenyl group may alter soil adsorption or metabolic degradation compared to thienyl-containing analogues.
Biological Activity
2-chloro-N-[(2-chloroacetamido)(3-methoxy-4-propoxyphenyl)methyl]acetamide is a synthetic compound that belongs to the class of chloroacetamides. These compounds have garnered attention due to their diverse biological activities, particularly in antimicrobial applications. This article provides a comprehensive overview of the biological activity of this specific compound, focusing on its antimicrobial potential, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The chemical structure of 2-chloro-N-[(2-chloroacetamido)(3-methoxy-4-propoxyphenyl)methyl]acetamide can be represented as follows:
This structure includes a chloroacetamide moiety, which is critical for its biological activity.
Antimicrobial Activity
Research indicates that chloroacetamides, including 2-chloro-N-[(2-chloroacetamido)(3-methoxy-4-propoxyphenyl)methyl]acetamide, exhibit significant antimicrobial properties. A study conducted on various N-substituted phenyl-2-chloroacetamides demonstrated their effectiveness against several pathogens:
| Pathogen | Activity |
|---|---|
| Staphylococcus aureus | Effective |
| Methicillin-resistant S. aureus | Effective |
| Escherichia coli | Less effective |
| Candida albicans | Moderately effective |
The study highlighted that the presence of halogenated groups on the phenyl ring enhances lipophilicity, allowing these compounds to penetrate bacterial membranes more effectively .
Structure-Activity Relationship (SAR)
The biological activity of chloroacetamides is influenced by the substituents on the phenyl ring. Compounds with halogenated substituents (e.g., chloro, bromo) showed enhanced activity against both Gram-positive and Gram-negative bacteria. For instance, N-(4-chlorophenyl) and N-(3-bromophenyl) derivatives were among the most active due to their favorable physicochemical properties .
Key Findings from SAR Analysis:
- Lipophilicity : Higher lipophilicity correlates with increased membrane permeability.
- Substituent Position : The position of substituents significantly affects antimicrobial potency.
- Functional Groups : The presence of electron-withdrawing groups enhances activity against certain pathogens.
Case Studies
- Study on Antimicrobial Efficacy : A recent investigation evaluated the antimicrobial effects of various chloroacetamides, including our compound, against clinical isolates of MRSA and other pathogens. Results indicated that compounds with para-substituted phenyl rings exhibited superior efficacy compared to ortho and meta substitutions .
- Quantitative Structure-Activity Relationship (QSAR) Modeling : QSAR models were developed to predict the biological activity of newly synthesized chloroacetamides. These models utilized cheminformatics tools to analyze the relationship between chemical structure and biological activity, confirming that specific structural features are critical for enhancing antimicrobial properties .
Q & A
Q. What are the optimal synthetic routes for 2-chloro-N-[(2-chloroacetamido)(3-methoxy-4-propoxyphenyl)methyl]acetamide, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves multi-step reactions, starting with the formation of the central acetamide backbone. Key steps include:
- Substitution reactions (e.g., using 3-methoxy-4-propoxyaniline as a precursor) under alkaline conditions to introduce the chloroacetamido group .
- Condensation reactions with chloroacetyl chloride in polar aprotic solvents (e.g., DMF) at 0–5°C to avoid side reactions .
- Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the target compound.
Critical parameters affecting yield:
Q. How is the compound’s structural integrity validated, and what analytical techniques are most reliable?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) :
- X-ray Crystallography : Resolves bond angles and spatial arrangement, critical for confirming stereochemistry in the methylacetamide moiety .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 413.0824 for C₁₈H₂₂Cl₂N₂O₄) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data (e.g., antimicrobial vs. anticancer effects)?
Methodological Answer: Discrepancies often arise from differences in assay design or cellular models. A systematic approach includes:
- Dose-response profiling : Test the compound across a wide concentration range (nM–µM) to identify off-target effects .
- Mechanistic studies : Use kinase inhibition assays or apoptosis markers (e.g., caspase-3 activation) to clarify primary targets .
- Comparative structural analysis : Compare activity with analogs lacking the 3-methoxy-4-propoxyphenyl group to isolate pharmacophore contributions .
Q. What computational strategies are effective for predicting the compound’s pharmacokinetic properties?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Model interactions with lipid bilayers to predict blood-brain barrier permeability .
- Density Functional Theory (DFT) : Calculate electron distribution in the chloroacetamide group to assess reactivity with biological nucleophiles (e.g., glutathione) .
- ADMET Prediction Tools : Use software like Schrödinger’s QikProp to estimate logP (predicted ~2.9) and solubility (<10 µM in aqueous buffers) .
Q. How can in vivo toxicity be evaluated while minimizing animal testing?
Methodological Answer:
- Zebrafish Embryo Models : Assess developmental toxicity (e.g., heart rate, tail morphology) at 24–72 hours post-fertilization .
- 3D Liver Spheroid Cultures : Measure CYP450 enzyme inhibition and metabolite profiling to predict hepatic clearance .
- In Silico Toxicity Databases : Cross-reference with CompTox Dashboard (EPA) to flag structural alerts (e.g., chloroacetamide’s potential hepatotoxicity) .
Methodological Challenges and Solutions
Q. How to address poor solubility in aqueous buffers during biological assays?
Methodological Answer:
- Co-solvent systems : Use DMSO (≤0.1% v/v) or β-cyclodextrin inclusion complexes to enhance solubility without cytotoxicity .
- Nanoformulation : Encapsulate the compound in PLGA nanoparticles (size: 100–200 nm) for sustained release in cell culture media .
Q. What strategies improve selectivity for target enzymes over homologous isoforms?
Methodological Answer:
- Structural-guided design : Modify the propoxyphenyl group to exploit hydrophobic pockets unique to the target enzyme (e.g., kinase X vs. Y) .
- Fragment-based Screening : Identify critical binding motifs using differential scanning fluorimetry (DSF) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
